
(Z)-3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Fluoro-N-hydroxybenzenecarboximidoyl chloride is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzenecarboximidoyl chloride, where a fluorine atom is substituted at the third position of the benzene ring, and a hydroxyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride typically involves the reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Processing: Depending on the required production scale, batch or continuous processing methods are employed.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3-Fluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-fluorobenzoic acid and hydroxylamine.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products
Substitution Products: Depending on the nucleophile, products such as 3-fluoro-N-alkylbenzenecarboximidoyl derivatives are formed.
Oxidation Products: Oximes and nitroso compounds are common products of oxidation.
Reduction Products: Amines are the major products of reduction reactions.
科学的研究の応用
3-Fluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Z)-3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
類似化合物との比較
Similar Compounds
- 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride
- 3-Chloro-N-hydroxybenzenecarboximidoyl chloride
- 3-Fluoro-N-methoxybenzenecarboximidoyl chloride
Uniqueness
3-Fluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its applications.
特性
分子式 |
C7H5ClFNO |
|---|---|
分子量 |
173.57 g/mol |
IUPAC名 |
3-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-2-1-3-6(9)4-5/h1-4,11H |
InChIキー |
CQEGJGFPGPNQNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C(=NO)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
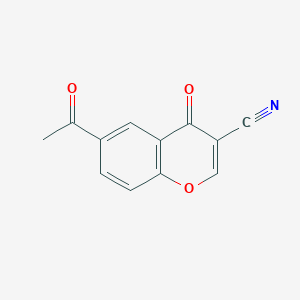


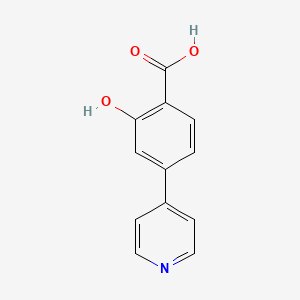
![Methyl 7-(2-ethoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8752797.png)
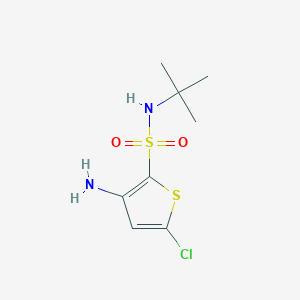
![1H-Pyrrolo[2,3-b]pyridine, 2-(methoxymethyl)-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8752819.png)
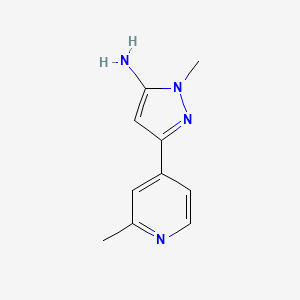
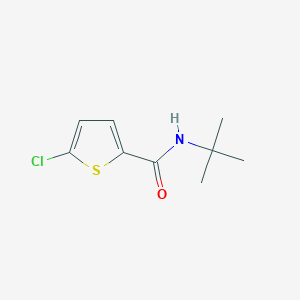



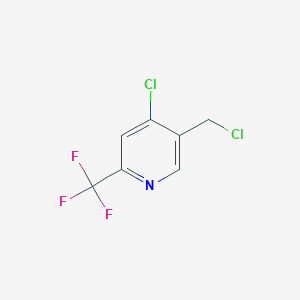
![2-Cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8752857.png)
